8-((3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)sulfonyl)quinoline
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Overview
Description
The compound is a complex organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring . The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing 1,2,4-triazoles involve reactions with amidrazones and aldehydes , or from arylidenearylthiosemicarbazides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the 1,2,4-triazole ring, sulfonyl groups, and an azetidine ring. The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
In general, 1,2,4-triazoles can undergo a variety of chemical reactions. For example, they can react with various hydrazine hydrochloride salts to efficiently generate 1,5-disubstituted-1,2,4-triazole compounds .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Quinoline Derivatives : A method for synthesizing 4-functionalized quinoline derivatives via a one-pot three-component reaction involving ethynyl ketene-S,S-acetals, arylamines, and aldehydes has been developed. This process, mediated by trifluoromethanesulfonic acid, allows for the production of quinoline derivatives under mild conditions, showcasing the chemical versatility of the quinoline scaffold for further functionalization (Yu‐Long Zhao et al., 2007).
Biological Activities
Anticancer Activity : Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety exhibited pronounced cancer cell growth inhibitory effects. The compounds showed selective activity against pancreatic and cervical cancer cell lines, suggesting the potential of quinoline derivatives as anticancer agents (Martyna Korcz et al., 2018).
Antitubercular and Antifungal Agents : Quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines have been synthesized and evaluated for their in vitro antibacterial and antimycobacterial activity. Some compounds were active against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (K. Thomas et al., 2011).
Antimicrobial Activity : A study on the antibacterial activity of novel 8-methoxy-4-methyl-quinoline derivatives showed potent antibacterial activity compared to the standard drug amphicillin. This highlights the antimicrobial potential of quinoline derivatives, which could lead to the development of new antimicrobial agents (Sheoraj Singh et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-19-10-17-18-15(19)25(21,22)12-8-20(9-12)26(23,24)13-6-2-4-11-5-3-7-16-14(11)13/h2-7,10,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBUXWQWSINHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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